5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide
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Overview
Description
5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide is a complex organic compound featuring multiple functional groups, including benzofuran, oxazole, and carboxamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzofuran and oxazole intermediates, followed by their coupling and subsequent functionalization.
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Preparation of Benzofuran Intermediate
Starting Material: 2-methyl-2,3-dihydro-1-benzofuran
Reaction: Friedel-Crafts acylation to introduce the 5-yl substituent.
Conditions: Anhydrous AlCl₃ as a catalyst, dichloromethane as a solvent, and controlled temperature.
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Preparation of Oxazole Intermediate
Starting Material: 4-methylphenyl isocyanate
Reaction: Cyclization with 3-hydroxybenzaldehyde to form the oxazole ring.
Conditions: Acidic or basic conditions depending on the specific cyclization method.
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Coupling Reaction
Reagents: The benzofuran and oxazole intermediates.
Conditions: Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent such as dichloromethane.
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Final Functionalization
Reagents: Introduction of the carboxamide group.
Conditions: Amide coupling conditions, typically using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes for scale-up. This includes the use of continuous flow reactors for improved reaction control and yield, as well as the development of more efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzofuran moiety.
Reagents: KMnO₄ (potassium permanganate), CrO₃ (chromium trioxide).
Conditions: Aqueous or organic solvents, controlled temperature.
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Reduction: : Reduction reactions can target the oxazole ring or the carboxamide group.
Reagents: LiAlH₄ (lithium aluminium hydride), NaBH₄ (sodium borohydride).
Conditions: Anhydrous conditions, inert atmosphere.
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Substitution: : Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Reagents: Halogenating agents (e.g., NBS - N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Conditions: Solvent choice and temperature control depending on the specific substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis due to its multiple functional groups.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes due to its structural complexity.
Biological Probes: Used in the study of biological pathways and interactions.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory or anticancer properties.
Industry
Chemical Sensors: Utilized in the development of sensors for detecting specific analytes due to its unique chemical properties.
Mechanism of Action
The mechanism by which 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to bind to active sites or allosteric sites, modulating the activity of the target proteins. Pathways involved may include inhibition of specific kinases or modulation of signaling pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2,3-dihydro-2,2,4,6-tetramethylbenzofuran.
Oxazole Derivatives: Compounds such as 2-phenyl-1,3-oxazole.
Carboxamide Derivatives: Compounds like N-phenyl-2-oxopropanamide.
Uniqueness
The uniqueness of 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide lies in its combination of benzofuran, oxazole, and carboxamide moieties, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications in various fields, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C29H23N3O5 |
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Molecular Weight |
493.5 g/mol |
IUPAC Name |
5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C29H23N3O5/c1-16-7-10-20(11-8-16)30-29(34)27-26(21-5-3-4-6-24(21)36-27)31-28(33)22-15-25(37-32-22)18-9-12-23-19(14-18)13-17(2)35-23/h3-12,14-15,17H,13H2,1-2H3,(H,30,34)(H,31,33) |
InChI Key |
DHUAUPCIAQJQNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)NC6=CC=C(C=C6)C |
Origin of Product |
United States |
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